molecular formula C17H24BrN3O3S B2439656 N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1428357-13-4

N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2439656
CAS RN: 1428357-13-4
M. Wt: 430.36
InChI Key: SSBOBLOATDSEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optical Purity in Chemical Synthesis : A study by Ruano, Alemán, & Cid (2006) demonstrates the preparation of optically pure compounds using a reaction involving sulfinyl groups. This highlights the compound's role in facilitating the synthesis of stereochemically controlled substances.

  • Halogenation Techniques : Bovonsombat and Mcnelis (1993) discuss the use of 1-Bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes, which is pertinent to the synthesis of brominated compounds like N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide (Bovonsombat & Mcnelis, 1993).

Biological Activities

  • Antimicrobial and Antifungal Activities : Zhu et al. (2014) synthesized novel pyrazole-5-carboxamides with promising insecticidal and fungicidal activities, indicating the potential of similar structures in combating microbial threats (Zhu et al., 2014).

  • Anti-Angiogenic Properties : Kambappa et al. (2017) explored derivatives of piperidine-4-carboxamide, demonstrating significant anti-angiogenic activities, suggesting the potential use of related compounds in cancer treatment and other diseases involving angiogenesis (Kambappa et al., 2017).

  • Antiviral Applications : Imamura et al. (2006) described the development of a piperidine-4-carboxamide derivative as a potent CCR5 antagonist, indicating its potential in inhibiting HIV-1 replication, which underscores the broad applicability of similar compounds in antiviral therapy (Imamura et al., 2006).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3S/c18-16-5-3-4-14(12-16)13-19-17(22)15-6-10-21(11-7-15)25(23,24)20-8-1-2-9-20/h3-5,12,15H,1-2,6-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBOBLOATDSEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.